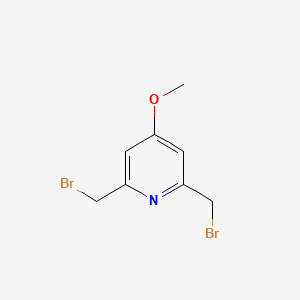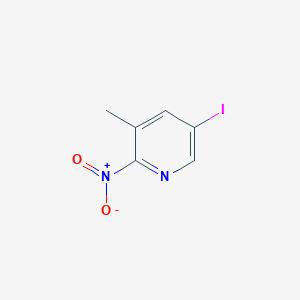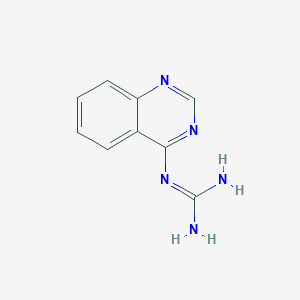
2-Quinazolin-4-ylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinazolin-4-ylguanidine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 2-Quinazolin-4-ylguanidine, can be achieved through various methods. Common synthetic routes include:
Microwave-assisted reaction: This method accelerates the reaction process, providing high yields under mild conditions.
Metal-mediated reaction: Transition metals such as copper and iridium are used to catalyze the formation of quinazoline derivatives.
Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using metal-catalyzed reactions. These methods offer high atom-economy, mild reaction conditions, and simple operation, making them suitable for industrial applications .
化学反応の分析
Types of Reactions: 2-Quinazolin-4-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Iodine is commonly used as an oxidant in the oxidative decarboxylation of α-amino acids.
Reduction: Hydrazinyl and nitrofuryl-hydrazinyl pharmacophores are used to enhance antitrypanosomal activity.
Substitution: Copper (II) acetate and mild bases are used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, which exhibit significant biological activities .
科学的研究の応用
2-Quinazolin-4-ylguanidine has a wide range of applications in scientific research:
作用機序
2-Quinazolin-4-ylguanidine can be compared with other quinazoline derivatives:
Quinazolinones: These compounds are oxidized quinazolines with a wide range of biological activities, including anticancer and antimicrobial properties.
Quinolines and Quinolones: These compounds exhibit antibacterial, antifungal, and antiviral activities and are used in the development of antimicrobial agents.
Uniqueness: this compound stands out due to its specific molecular structure, which allows for unique interactions with biological targets, leading to its diverse pharmacological activities .
類似化合物との比較
- Quinazolinones
- Quinolines
- Quinolones
特性
CAS番号 |
6635-74-1 |
|---|---|
分子式 |
C9H9N5 |
分子量 |
187.20 g/mol |
IUPAC名 |
2-quinazolin-4-ylguanidine |
InChI |
InChI=1S/C9H9N5/c10-9(11)14-8-6-3-1-2-4-7(6)12-5-13-8/h1-5H,(H4,10,11,12,13,14) |
InChIキー |
MQGZDHWVKOXVCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




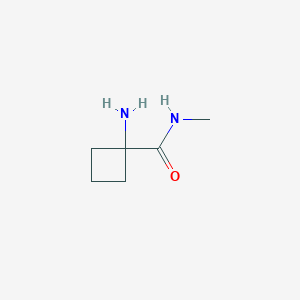

![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
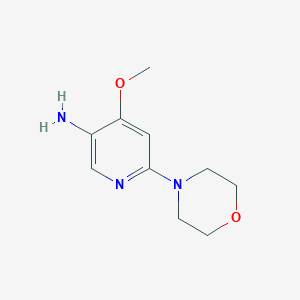
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)

